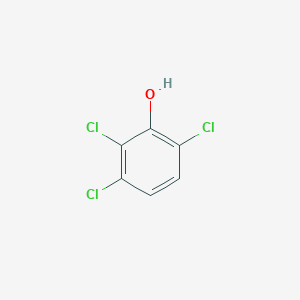

2,3,6-Trichlorophenol

Description

Properties

IUPAC Name |

2,3,6-trichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3O/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCHAIDDPMFRLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3O | |

| Record name | 2,3,6-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21162 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,6-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0590 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5026209 | |

| Record name | 2,3,6-Trichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,3,6-trichlorophenol appears as colorless needles or purple crystalline solid. Taste threshold concentration: 0.0005 mg/L. Odor threshold concentration (detection): 0.3 mg. (NTP, 1992), Colorless solid; [ICSC] May also be in the form of purple solid; [CAMEO] White to brown solid with a pungent phenolic odor; [MSDSonline], COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | 2,3,6-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21162 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,6-Trichlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2955 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3,6-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0590 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

487 °F at 760 mmHg (NTP, 1992), 272 °C | |

| Record name | 2,3,6-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21162 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,6-TRICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5773 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3,6-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0590 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

174 °F (NTP, 1992), 78 °C, 79 °C c.c. | |

| Record name | 2,3,6-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21162 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,6-Trichlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2955 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3,6-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0590 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), SOLUBLE IN ETHANOL, ETHER, BENZENE, ACETIC ACID, PETROLEUM ETHER; SLIGHTLY SOLUBLE IN WATER, Solubility in water: none | |

| Record name | 2,3,6-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21162 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,6-TRICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5773 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3,6-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0590 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 6.8 | |

| Record name | 2,3,6-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0590 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00246 [mmHg] | |

| Record name | 2,3,6-Trichlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2955 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

CONTAMINATION WITH 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN; 2,7-DICHLORODIBENZO-P-DIOXIN; 1,3,6,8-TETRACHLORODIBENZO-P-DIOXIN; AND PENTACHLORODIBENZO-P-DIOXIN AT LEVELS OF 0.07 TO 6.2 PPM., POLYCHLORINATED DIBENZOFURANS WERE IDENTIFIED IN COMMERCIAL CHLOROPHENOL FORMULATIONS. 2,4,6-TRICHLOROPHENATE SHOWED 1,2,4,6,8,9-HEXA-, 1,2,3,4,6,8-HEXA-, 1,2,4,6,7,8-HEXA-, & 1,2,4,6,8-PENTACHLORODIBENZOFURAN. /CHLOROPHENOLS/ | |

| Record name | 2,3,6-TRICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5773 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES FROM DILUTE ALCOHOL, PETROLEUM ETHER, Colorless needles | |

CAS No. |

933-75-5 | |

| Record name | 2,3,6-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21162 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,6-Trichlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,6-Trichlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,3,6-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,6-Trichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6-trichlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,6-TRICHLOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AE2CMR564U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3,6-TRICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5773 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3,6-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0590 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

131 to 135 °F (NTP, 1992), 58 °C, 101 °C | |

| Record name | 2,3,6-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21162 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,6-TRICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5773 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3,6-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0590 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,6-Trichlorophenol: Chemical Structure, Properties, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,6-trichlorophenol (2,3,6-TCP), a member of the trichlorophenol isomer group. This document details its chemical structure, physicochemical properties, spectroscopic data, and analytical methodologies. Furthermore, it explores its environmental fate, toxicological profile, and known biological interactions, offering insights relevant to environmental science and drug development. All quantitative data is presented in structured tables for ease of reference, and key experimental protocols are outlined.

Chemical Structure and Identification

This compound is an organochlorine compound with the molecular formula C₆H₃Cl₃O.[1] The structure consists of a benzene ring substituted with one hydroxyl group and three chlorine atoms at positions 2, 3, and 6.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 933-75-5[1] |

| Molecular Formula | C₆H₃Cl₃O[1] |

| Molecular Weight | 197.45 g/mol [1] |

| InChI | InChI=1S/C6H3Cl3O/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H[1] |

| InChIKey | XGCHAIDDPMFRLJ-UHFFFAOYSA-N[1] |

| SMILES | C1=CC(=C(C(=C1Cl)O)Cl)Cl[1] |

| Synonyms | Phenol, 2,3,6-trichloro- |

Physicochemical Properties

This compound typically appears as colorless needles or a purple crystalline solid with a characteristic phenolic odor.[1] It is combustible and can form explosive vapor/air mixtures above its flash point.[2]

| Property | Value | Source |

| Melting Point | 53-55 °C | [1] |

| Boiling Point | 88 °C at 0.4 mmHg | [1] |

| Flash Point | 79 °C (closed cup) | [2] |

| Vapor Pressure | 0.00246 mmHg at 25 °C | [3] |

| Water Solubility | Sparingly soluble | [1] |

| logP (Octanol-Water Partition Coefficient) | 3.77 | [3] |

| pKa | 5.8 | [3] |

| Density | 1.5 g/cm³ | [1] |

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ shows two aromatic protons and one hydroxyl proton.

| Parameter | Value (ppm) | Multiplicity | Coupling Constant (J) |

| Aromatic H | 7.183 | Doublet | 8.72 Hz |

| Aromatic H | 7.003 | Doublet | 8.72 Hz |

| Hydroxyl H | 5.54 | Singlet | - |

| Data obtained from a 300 MHz spectrum in CDCl₃.[4] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Atom | Chemical Shift (ppm) |

| C1 | 147.2 |

| C2 | 122.9 |

| C3 | 129.2 |

| C4 | 124.5 |

| C5 | 128.7 |

| C6 | 120.8 |

| Note: Assignments are predicted and may vary slightly from experimental values. |

Mass Spectrometry

Electron ionization mass spectrometry of this compound shows a prominent molecular ion peak.

| m/z | Relative Intensity | Ion |

| 196 | 100% | [M]⁺ |

| 198 | 97.5% | [M+2]⁺ |

| 200 | 31.3% | [M+4]⁺ |

| 160 | 24.5% | [M-HCl]⁺ |

| 132 | 23.9% | [M-Cl₂]⁺ |

| 97 | 33.4% | [C₅H₂ClO]⁺ |

| The isotopic pattern of the molecular ion is characteristic of a compound containing three chlorine atoms.[4] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for the hydroxyl and aromatic C-Cl bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3640–3610 | Strong, Sharp | O–H stretch (free hydroxyl) |

| 3500–3200 | Strong, Broad | O–H stretch (H-bonded) |

| 3100–3000 | Strong | C–H stretch (aromatic) |

| 1600–1585 | Medium | C–C stretch (in-ring aromatic) |

| 1500–1400 | Medium | C–C stretch (in-ring aromatic) |

| 1320–1000 | Strong | C–O stretch |

| 850–550 | Medium | C–Cl stretch |

| General characteristic IR absorption peaks for functional groups present.[5] |

Synthesis and Experimental Protocols

Synthesis of this compound

While direct chlorination of phenol tends to produce a mixture of isomers, with 2,4,6-trichlorophenol often being a major product, regioselective synthesis of this compound can be challenging.[6][7] A potential route involves the controlled chlorination of a dichlorophenol precursor.

Proposed Protocol: Chlorination of 2,5-Dichlorophenol

This method aims to produce 2,4,5-trichlorophenol and this compound from 2,5-dichlorophenol. The ratio of the products can be influenced by the reaction conditions.[8]

Materials:

-

2,5-Dichlorophenol

-

Chlorine gas

-

Liquid inert polar aprotic reaction medium (e.g., 1,2-dichloroethane)

-

Lewis acid catalyst (e.g., aluminum chloride)

-

Water or aqueous hydrochloric acid

-

Filtration apparatus

-

Separatory funnel

Procedure:

-

Dissolve 2,5-dichlorophenol in the chosen reaction medium in a reaction vessel equipped with a gas inlet and a stirrer.

-

Add the Lewis acid catalyst to the mixture. The amount of catalyst can range from 0.5% to 10% by weight of the 2,5-dichlorophenol.[8]

-

Maintain the reaction temperature between -10°C and reflux, with a preferred range of 0°C to +20°C to potentially favor the formation of the desired isomer.[8]

-

Slowly bubble a stoichiometrically equivalent amount of chlorine gas through the stirred reaction mixture.

-

After the reaction is complete, quench the reaction by adding water or aqueous hydrochloric acid to destroy the catalyst.

-

Filter the mixture to remove any insoluble material.

-

Separate the organic layer using a separatory funnel.

-

The this compound can be isolated from the resulting mixture of isomers through techniques such as fractional distillation or chromatography.

Logical Diagram of Synthesis Workflow

Analytical Methods

GC-MS Analysis of Chlorophenols in Water (General Protocol)

This protocol outlines a general procedure for the determination of chlorophenols in water samples by gas chromatography-mass spectrometry after derivatization.

Materials:

-

Water sample

-

Saturated borax solution

-

¹³C-pentachlorophenol (internal standard)

-

0.1% pentafluorobenzoyl chloride in 2,2,4-trimethylpentane (derivatizing agent)

-

Vortex mixer

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

To a 15 mL sample vial, add the water sample, 1 mL of saturated borax solution, and 25 µL of the internal standard solution.

-

Add 2 mL of the derivatizing agent to the sample vial.

-

Vortex the mixture in dual directions for 15 minutes.

-

Allow the layers to separate for 5 minutes.

-

If an emulsion forms, it should be broken.

-

Allow the mixture to settle for another 5 minutes.

-

Carefully remove an aliquot (e.g., 100 µL) from the organic layer and inject it into the GC-MS system.

GC-MS Parameters (Example):

-

Injector: Splitless mode

-

Column: HP-5MS (or equivalent)

-

Carrier Gas: Helium

-

Oven Program: Start at a suitable temperature (e.g., 60°C), ramp to a final temperature (e.g., 280°C).

-

MS Detector: Electron ionization (EI) mode, scanning a relevant mass range or in selected ion monitoring (SIM) mode for higher sensitivity.

Workflow for GC-MS Analysis

Biological Interactions and Toxicity

Detailed toxicological data specifically for this compound is limited, with much of the research in this area focusing on the 2,4,6-isomer.[2] However, it is known that trichlorophenols, as a class, can cause irritation to the skin, eyes, and respiratory tract.[2] Systemic effects may resemble those of phenol, and there is concern about potential damage to the central nervous system.[2]

While a specific signaling pathway for 2,3,6-TCP has not been fully elucidated, studies on the closely related 2,4,6-TCP provide valuable insights. 2,4,6-TCP has been shown to induce cytotoxicity through mechanisms involving oxidative stress, endoplasmic reticulum (ER) stress, and apoptosis.[9] It can lead to the overproduction of reactive oxygen species (ROS), upregulation of stress-response genes, and activation of the mitochondrial pathway of apoptosis.[9] Given the structural similarities, it is plausible that 2,3,6-TCP may exert its toxicity through similar molecular mechanisms.

Environmental Fate and Degradation

This compound can be released into the environment through industrial effluents and as a degradation product of certain pesticides.[3] In the atmosphere, it is expected to be degraded by photochemically produced hydroxyl radicals, with an estimated half-life of about 8 days.[3] In soil and aquatic systems, its fate is influenced by its pKa of 5.8, which indicates that it will exist partially in its dissociated form.[3]

Biodegradation Pathway

The biodegradation of chlorophenols has been studied in various microorganisms. For 2,4,6-trichlorophenol, degradation is often initiated by an oxidative dechlorination step. A similar pathway can be proposed for this compound.

Proposed Biodegradation Pathway of this compound

Conclusion

This compound is a significant compound within the family of chlorinated phenols. This guide has provided a detailed summary of its chemical and physical properties, spectroscopic characteristics, and analytical methods. While specific data on its molecular toxicology and signaling pathway interactions are sparse, insights from related isomers suggest potential mechanisms involving oxidative and ER stress. The outlined synthetic and analytical protocols, along with the proposed degradation pathway, offer a valuable resource for researchers in environmental science, toxicology, and drug development. Further investigation into the specific biological activities of 2,3,6-TCP is warranted to fully understand its toxicological profile and potential for bioremediation.

References

- 1. This compound | C6H3Cl3O | CID 13618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ICSC 0590 - this compound [inchem.org]

- 3. Degradation of 2,4,6-trichlorophenol by Azotobacter sp. strain GP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (933-75-5) 13C NMR [m.chemicalbook.com]

- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 6. 2,3-Dichlorophenol | High-Purity Reagent | RUO [benchchem.com]

- 7. Sciencemadness Discussion Board - How to make 2,4,6 Trichlorophenol? - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. EP0002373A1 - A method of making 2,4,5-trichlorophenol - Google Patents [patents.google.com]

- 9. 2,4,6-Trichlorophenol cytotoxicity involves oxidative stress, endoplasmic reticulum stress, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,3,6-Trichlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,3,6-trichlorophenol (2,3,6-TCP), a significant chlorinated aromatic compound. Due to the challenges in achieving high regioselectivity, the synthesis of 2,3,6-TCP often results in isomeric mixtures, necessitating robust purification strategies. This document details the core synthetic methodologies, experimental protocols, and purification techniques, presenting quantitative data in a structured format for ease of comparison.

Introduction

This compound is a polychlorinated phenol of interest in various fields of chemical research and development. Its synthesis is most commonly approached via the electrophilic chlorination of dichlorophenol precursors. The directing effects of the hydroxyl and existing chloro substituents on the aromatic ring heavily influence the isomeric distribution of the final product, making the isolation of pure 2,3,6-TCP a key challenge.

Primary Synthesis Pathway: Chlorination of 2,5-Dichlorophenol

The most documented route to a mixture containing this compound is the direct chlorination of 2,5-dichlorophenol. This electrophilic aromatic substitution reaction typically yields a mixture of 2,4,5-trichlorophenol and this compound. The regioselectivity of the chlorination can be influenced by the choice of chlorinating agent, catalyst, solvent, and reaction temperature.

A general representation of this synthesis pathway is illustrated below:

Experimental Protocol: Chlorination of 2,5-Dichlorophenol

The following protocol is a representative procedure based on established methodologies for the chlorination of dichlorophenols. Optimization of reaction conditions is crucial to influence the isomeric ratio.

Materials:

-

2,5-Dichlorophenol

-

Chlorine gas (Cl₂) or Sulfuryl chloride (SO₂Cl₂)

-

Lewis Acid Catalyst (e.g., anhydrous Aluminum chloride, AlCl₃)

-

Inert Solvent (e.g., 1,2-dichloroethane, nitrobenzene)

-

Hydrochloric acid (aqueous solution)

-

Sodium bicarbonate (aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet (for chlorine gas) or a dropping funnel (for sulfuryl chloride), and a reflux condenser connected to a gas trap, dissolve 2,5-dichlorophenol in the inert solvent.

-

Catalyst Addition: Add the Lewis acid catalyst to the solution. The amount of catalyst can range from 0.5% to 10% by weight relative to the 2,5-dichlorophenol.[1]

-

Chlorination:

-

Using Chlorine Gas: Cool the reaction mixture to the desired temperature (e.g., 0-20 °C) and slowly bubble a stoichiometric amount of chlorine gas through the solution.[1]

-

Using Sulfuryl Chloride: Add a stoichiometric amount of sulfuryl chloride dropwise to the reaction mixture while maintaining the desired temperature.

-

-

Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by slowly adding cold water or aqueous hydrochloric acid to decompose the catalyst.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product as a mixture of trichlorophenol isomers.

-

Key Reaction Parameters and Expected Outcomes

The ratio of 2,3,6-TCP to 2,4,5-TCP is highly dependent on the reaction conditions. The following table summarizes key parameters that can be adjusted to optimize the synthesis.

| Parameter | Condition | Expected Effect on Isomer Ratio (2,3,6-TCP vs. 2,4,5-TCP) | Reference |

| Temperature | 0-20 °C | Lower temperatures may favor the formation of the 2,4,5-isomer. Higher temperatures could potentially increase the yield of the 2,3,6-isomer, although this requires experimental verification. | [1] |

| Catalyst | Lewis Acids (e.g., AlCl₃, FeCl₃) | The choice and concentration of the Lewis acid can influence the regioselectivity of the chlorination. | [1] |

| Solvent | Polar aprotic (e.g., 1,2-dichloroethane, nitrobenzene) | The polarity of the solvent can affect the reaction rate and isomeric distribution. | [1] |

| Chlorinating Agent | Cl₂, SO₂Cl₂ | The reactivity of the chlorinating agent can impact selectivity. |

Purification of this compound

The separation of this compound from its primary isomer, 2,4,5-trichlorophenol, is a critical step due to their similar chemical properties. Several techniques can be employed, with the choice depending on the scale of the synthesis and the desired purity.

Physical Properties of Key Isomers

The differences in the physical properties of the trichlorophenol isomers are exploited for their separation.

| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | 933-75-5 | 197.45 | 101 | 272 |

| 2,4,5-Trichlorophenol | 95-95-4 | 197.45 | 67-69 | 248 |

| 2,4,6-Trichlorophenol | 88-06-2 | 197.45 | 65-68 | 244-246 |

Separation Techniques

3.2.1. Fractional Distillation

Given the difference in boiling points between 2,3,6-TCP (272 °C) and 2,4,5-TCP (248 °C), fractional distillation under reduced pressure can be a viable method for separation on a larger scale. A distillation column with high theoretical plates is required to achieve good separation.

3.2.2. Fractional Crystallization

The significant difference in melting points (101 °C for 2,3,6-TCP vs. 67-69 °C for 2,4,5-TCP) makes fractional crystallization a promising technique.

Experimental Protocol: Fractional Crystallization

-

Dissolution: Dissolve the crude isomeric mixture in a minimal amount of a suitable hot solvent (e.g., ethanol, petroleum ether, or a mixture).

-

Cooling: Slowly cool the solution to induce crystallization. The higher melting point isomer, 2,3,6-TCP, should crystallize out first.

-

Isolation: Isolate the crystals by filtration.

-

Recrystallization: Repeat the crystallization process with the collected crystals to improve purity. The mother liquor will be enriched in the lower melting point isomer, 2,4,5-TCP.

3.2.3. Preparative Chromatography

For high-purity samples, particularly on a smaller scale, preparative high-performance liquid chromatography (HPLC) or column chromatography can be employed.

Chromatographic Conditions for Isomer Separation:

| Technique | Stationary Phase | Mobile Phase | Detection |

| Preparative HPLC | Reversed-phase (e.g., C18) | Acetonitrile/water or Methanol/water gradient | UV |

| Column Chromatography | Silica gel | Hexane/Ethyl acetate gradient | TLC with UV visualization |

Logical Workflow for Synthesis and Purification

The following diagram outlines the logical steps from starting materials to the purified product.

Conclusion

The synthesis of this compound is a multi-step process that involves a non-selective chlorination reaction followed by a crucial purification step. The chlorination of 2,5-dichlorophenol provides a direct route to a mixture containing the desired product. The successful isolation of high-purity 2,3,6-TCP relies on leveraging the differences in the physical properties of the resulting isomers through techniques such as fractional distillation, fractional crystallization, or preparative chromatography. Careful optimization of both the synthesis and purification steps is essential for achieving high yields and purity of the target compound.

References

An In-Depth Technical Guide to 2,3,6-Trichlorophenol: Properties, Analysis, and Biological Fate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and biological degradation of 2,3,6-Trichlorophenol. This information is critical for professionals working in environmental science, toxicology, and chemical synthesis, where a thorough understanding of this compound is essential for safety, regulatory compliance, and research applications.

Core Physical and Chemical Properties

This compound is a chlorinated aromatic organic compound. Its properties are influenced by the presence of the hydroxyl group and the three chlorine atoms on the benzene ring.

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, storage, and in predicting its environmental transport and fate.

| Property | Value | Reference(s) |

| Appearance | Colorless needles or purple crystalline solid | [1] |

| Odor | Characteristic phenolic odor | [1] |

| Molecular Formula | C₆H₃Cl₃O | [1] |

| Molecular Weight | 197.45 g/mol | [1] |

| Melting Point | 53-55 °C | [2] |

| Boiling Point | 272 °C | |

| Vapor Pressure | 0.00246 mmHg at 25 °C | [1] |

| Relative Vapor Density | 6.8 (air = 1) | |

| Solubility in Water | Insoluble | |

| Log Kow (Octanol-Water Partition Coefficient) | 3.77 | [1] |

Chemical Properties

The chemical behavior of this compound is dictated by the acidic phenolic hydroxyl group and the electron-withdrawing nature of the chlorine substituents.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 933-75-5 | [2] |

| pKa | 5.8 | [1] |

| Chemical Stability | Stable under normal conditions. Combustible. | [2] |

| Incompatibilities | Strong oxidizing agents, acid anhydrides, acid chlorides. | [2] |

| Decomposition | Decomposes on heating and on contact with strong oxidants, producing toxic and corrosive fumes including hydrogen chloride. |

Synthesis and Reactivity

Trichlorophenols are generally produced by the electrophilic halogenation of phenol with chlorine.[3] The specific synthesis of the 2,3,6-isomer is less commonly described than that of the 2,4,6-isomer. A general approach involves the controlled chlorination of phenol or a less chlorinated phenol. The regioselectivity of the chlorination is influenced by reaction conditions and the presence of catalysts.

A proposed, though not specific to the 2,3,6-isomer, synthesis pathway is the direct chlorination of phenol. This process requires careful control of temperature and the rate of chlorine addition to favor the desired trichlorinated product and minimize the formation of other isomers and more highly chlorinated phenols.

Experimental Protocols

Detailed experimental protocols for the determination of all physical and chemical properties are extensive. This section provides standardized methodologies for key analytical procedures used in the characterization and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of this compound in Water

This method is suitable for the trace-level detection and quantification of this compound in aqueous samples.

Objective: To determine the concentration of this compound in a water sample.

Principle: Chlorophenols are extracted from the water sample and derivatized to form less polar, more volatile compounds, which are then separated by gas chromatography and detected by mass spectrometry.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Derivatizing agent (e.g., acetic anhydride or N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

Solvents: Methanol, Dichloromethane, Hexane (all high purity, GC grade)

-

This compound standard

-

Internal standard (e.g., a deuterated chlorophenol)

-

Sodium sulfate (anhydrous)

-

Vials for sample collection and analysis

Procedure:

-

Sample Preparation and Extraction:

-

Acidify the water sample (e.g., 1 L) to a pH of approximately 2 with a suitable acid (e.g., sulfuric acid).

-

Condition an SPE cartridge by passing methanol followed by deionized water.

-

Pass the acidified water sample through the SPE cartridge at a controlled flow rate.

-

Wash the cartridge with deionized water to remove interfering substances.

-

Dry the cartridge thoroughly under a stream of nitrogen.

-

Elute the trapped analytes with a suitable organic solvent (e.g., dichloromethane or a mixture of dichloromethane and methanol).

-

-

Derivatization:

-

Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

-

Add the derivatizing agent (e.g., acetic anhydride and a catalyst like pyridine, or BSTFA) to the concentrated extract.

-

Heat the mixture at a specific temperature (e.g., 60-70 °C) for a defined period to ensure complete derivatization.

-

After cooling, the derivatized sample is ready for GC-MS analysis.

-

-

GC-MS Analysis:

-

Injector: Splitless mode, temperature typically 250 °C.

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Temperature Program: An initial temperature of around 60 °C, held for a few minutes, then ramped at a controlled rate (e.g., 10 °C/min) to a final temperature of around 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Electron ionization (EI) mode at 70 eV. Data acquisition in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

-

-

Quantification:

-

Prepare a series of calibration standards of derivatized this compound with a fixed concentration of the internal standard.

-

Analyze the standards and the samples under the same GC-MS conditions.

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Determine the concentration of this compound in the sample from the calibration curve.

-

Biological Fate and Degradation

While this compound is not directly implicated in specific signaling pathways relevant to drug development, its environmental fate and biodegradation are of significant interest. Chlorophenols are known environmental pollutants, and understanding their degradation is crucial for bioremediation strategies. The degradation of the closely related isomer, 2,4,6-Trichlorophenol, by the white-rot fungus Phanerochaete chrysosporium has been studied and provides a representative pathway for the biological breakdown of trichlorophenols.

The following diagram illustrates the proposed degradation pathway of 2,4,6-Trichlorophenol. This pathway involves initial oxidation and subsequent reductive dechlorination steps, ultimately leading to the cleavage of the aromatic ring.

Caption: Proposed degradation pathway of 2,4,6-Trichlorophenol by P. chrysosporium.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: Harmful if swallowed, causes skin and serious eye irritation.[4] It is also toxic to aquatic life.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a respirator for organic gases and particulates.

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use in a well-ventilated area.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Store in an area without drain or sewer access.

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not let this chemical enter the environment.

This guide provides a foundational understanding of this compound for scientific and research professionals. For more detailed information, consult the referenced literature and relevant safety data sheets.

References

2,3,6-Trichlorophenol: A Technical Guide to Solubility in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 2,3,6-trichlorophenol, a compound of interest in various fields of research and development. This document collates available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a relevant biological pathway to provide a multi-faceted understanding of this compound's behavior.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, data for the closely related isomers, 2,4,5-trichlorophenol and 2,4,6-trichlorophenol, provides a strong basis for estimating its solubility characteristics. The solubility of this compound is expected to be of a similar order of magnitude in these solvents.

Table 1: Solubility of Trichlorophenol Isomers in Water and Organic Solvents

| Solvent | 2,4,5-Trichlorophenol ( g/100 g solvent, 25 °C)[1] | 2,4,6-Trichlorophenol ( g/100 g solvent)[2] | This compound |

| Water | 0.12 (at 25 °C)[1] | 0.08 (at 20 °C)[2] | Slightly Soluble[3] |

| Acetone | 615[1] | 525[2] | Soluble |

| Methanol | 615[1] | 525[2] | Soluble (0.1 g/mL) |

| Ethanol | Very Soluble[1] | 400 (denatured alcohol)[2] | Soluble[3] |

| Diethyl Ether | 525[1] | Soluble[4] | Soluble[3] |

| Benzene | 163[1] | 113[2] | Soluble[3] |

| Toluene | 122[1] | 100[2] | Soluble |

| Carbon Tetrachloride | 51[1] | 37[2] | Soluble |

| Acetic Acid | Soluble[1] | Soluble[2] | Soluble[3] |

| Petroleum Ether | Soluble[1] | Not available | Soluble[3] |

| Pine Oil | Not available | 163[2] | Not available |

| Stoddard Solvent | Not available | 16[2] | Not available |

| Turpentine | Not available | 37[2] | Not available |

| Liquid Petrolatum | 56 (at 50 °C)[1] | Not available | Not available |

| Soybean Oil | 79[1] | Not available | Not available |

Note: The qualitative solubility of this compound is indicated where specific quantitative data is unavailable. The quantitative data for methanol for this compound is sourced from a chemical supplier and should be considered as a reference value.

Experimental Protocol: Determination of Solubility via Shake-Flask Method

The following is a detailed methodology for determining the solubility of this compound in various organic solvents, based on the widely accepted shake-flask method followed by quantitative analysis.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Glass vials with Teflon-lined screw caps

-

Constant temperature shaker bath or incubator

-

Analytical balance (accurate to ±0.1 mg)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography-Mass Spectrometry (GC/MS) system.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A minimum of 24 to 48 hours is recommended, with preliminary studies to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any suspended solid particles.

-

-

Gravimetric Analysis (for less volatile solvents):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause sublimation of the this compound.

-

Once the solvent is completely removed, reweigh the vial containing the solid residue.

-

The mass of the dissolved this compound can be determined by the difference in weight. The solubility can then be expressed in g/100 g of solvent.

-

-

Chromatographic Analysis (HPLC or GC/MS):

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Generate a calibration curve by plotting the chromatographic peak area against the concentration.

-

Sample Analysis: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC or GC/MS system.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Biological Pathway: Cytotoxicity of Trichlorophenols

While specific signaling pathway studies on this compound are limited, research on the isomeric 2,4,6-trichlorophenol provides valuable insights into the potential cytotoxic mechanisms. The following diagram illustrates the key pathways involved in 2,4,6-trichlorophenol-induced cytotoxicity, which likely shares similarities with the biological effects of this compound. The study demonstrates that its toxicity is mediated through the induction of oxidative stress, endoplasmic reticulum (ER) stress, and ultimately, apoptosis.[5]

Trichlorophenol-Induced Cytotoxicity Pathway

References

- 1. 2,4,5-Trichlorophenol | C6H3Cl3O | CID 7271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4,6-Trichlorophenol | C6H2Cl3OH | CID 6914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C6H3Cl3O | CID 13618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. 2,4,6-Trichlorophenol cytotoxicity involves oxidative stress, endoplasmic reticulum stress, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Vapor Pressure and Boiling Point of 2,3,6-Trichlorophenol

This guide provides a comprehensive overview of the physicochemical properties of 2,3,6-Trichlorophenol, with a specific focus on its vapor pressure and boiling point. The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require precise data and methodologies for handling this compound.

Physical and Chemical Properties

This compound is a chlorinated phenol that appears as colorless needles or a purple crystalline solid.[1][2] It is used as an intermediate in the synthesis of dyes, pigments, and pesticides.[3] Understanding its volatility, as indicated by its vapor pressure and boiling point, is crucial for safe handling, process design, and environmental fate assessment.

Quantitative Data Summary

The vapor pressure and boiling point of this compound have been reported in various sources. The data is summarized in the table below for clarity and easy comparison.

| Property | Value | Conditions | Source |

| Vapor Pressure | 0.00246 mmHg | at 25 °C | PubChem[1], Haz-Map |

| Boiling Point | 88 °C | at 0.4 mmHg | Parchem, Chemical-Suppliers.com[4] |

| Boiling Point | 272 °C | at 1013 hPa (Atmospheric Pressure) | ICSC[5] |

Experimental Protocols

Determination of Vapor Pressure

The vapor pressure of a solid compound like this compound can be determined using several methods. The choice of method depends on the expected vapor pressure range and the thermal stability of the compound.

-

Static Method: This method involves placing a sample of the substance in a container with a pressure measuring device (manometer). The system is evacuated and thermostated at the desired temperature. The vapor pressure is read directly from the manometer once equilibrium is reached. This method is suitable for substances with vapor pressures above 10 Pa.

-

Effusion Method (Knudsen Effusion): This technique is used for substances with low vapor pressures. The sample is placed in a thermostated cell with a small orifice. The rate of mass loss of the substance effusing through the orifice into a vacuum is measured. The vapor pressure can then be calculated using the Hertz-Knudsen equation.

-

Gas Saturation Method: An inert gas is passed at a known flow rate through or over a sample of the substance at a constant temperature. The gas becomes saturated with the vapor of the substance. The amount of substance transported by the gas is determined, typically by trapping and subsequent analysis (e.g., gas chromatography). The vapor pressure is calculated from the amount of substance and the total volume of the gas.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Distillation Method (Atmospheric Pressure): For the normal boiling point, the substance is heated in a distillation apparatus at atmospheric pressure. The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point.

-

Reduced Pressure Distillation: For substances that decompose at their atmospheric boiling point, the boiling point is determined at a reduced pressure. A vacuum is applied to the distillation apparatus, and the temperature at which the substance boils at that specific pressure is recorded. The boiling point of this compound at 88 °C was determined under a reduced pressure of 0.4 mmHg.[6][4]

-

Ebulliometer: An ebulliometer is a specialized piece of equipment for accurately measuring boiling points. It involves heating the liquid to its boiling point in a closed system and measuring the temperature of the vapor-liquid equilibrium. This method can be adapted for measurements at different pressures.

Visualizations

Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of the vapor pressure and boiling point of a chemical compound like this compound.

References

- 1. This compound | C6H3Cl3O | CID 13618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 933-75-5 [chemicalbook.com]

- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 4. This compound | CAS 933-75-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. ICSC 0590 - this compound [inchem.org]

- 6. parchem.com [parchem.com]

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 2,3,6-Trichlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for 2,3,6-trichlorophenol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical analysis by presenting detailed spectral information, experimental protocols, and structural assignments.

Introduction to this compound

This compound is a chlorinated aromatic organic compound with the molecular formula C₆H₃Cl₃O. Its structure consists of a phenol ring substituted with three chlorine atoms at positions 2, 3, and 6. The specific arrangement of these substituents gives rise to a unique spectral fingerprint in NMR analysis, which is crucial for its identification and characterization in various matrices.

1H NMR Spectral Data

The 1H NMR spectrum of this compound provides information about the chemical environment of the protons on the aromatic ring and the hydroxyl group.

Quantitative Data Summary

The 1H NMR spectral data for this compound, recorded in deuterated chloroform (CDCl₃), is summarized in the table below.

| Signal | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| H-4 | 7.183 | Doublet (d) | 8.7 | Aromatic Proton |

| H-5 | 7.003 | Doublet (d) | 8.7 | Aromatic Proton |

| -OH | 5.54 | Singlet (s) | - | Hydroxyl Proton |

Table 1: 1H NMR Spectral Data of this compound in CDCl₃.[1]

Spectral Interpretation and Signal Assignments

The 1H NMR spectrum exhibits two signals in the aromatic region and one signal for the hydroxyl proton. The protons at positions 4 and 5 (H-4 and H-5) on the benzene ring are coupled to each other, resulting in a doublet for each signal with a coupling constant of 8.7 Hz. The downfield chemical shift of these protons is characteristic of aromatic protons. The hydroxyl proton appears as a broad singlet at 5.54 ppm; its chemical shift can be variable and is dependent on factors such as solvent, concentration, and temperature.

The following diagram illustrates the assignment of the proton signals to the molecular structure of this compound.

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 2,3,6-Trichlorophenol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2,3,6-trichlorophenol. Understanding this fragmentation is critical for the unambiguous identification and quantification of this compound in complex matrices, a common requirement in environmental analysis, toxicology, and pharmaceutical development. This document outlines the key mass spectral data, proposes a detailed fragmentation pathway, and provides a standard experimental protocol for its analysis.

Core Fragmentation Data

The mass spectrum of this compound is characterized by a distinct pattern of isotopic peaks due to the presence of three chlorine atoms, as well as several key fragment ions resulting from the loss of chlorine, carbon monoxide, and other neutral fragments. The quantitative data for the major fragment ions observed in the electron ionization mass spectrum are summarized in the table below. This data has been compiled from the National Institute of Standards and Technology (NIST) mass spectral database.[1]

| m/z | Proposed Fragment Ion | Formula | Relative Abundance (%) |

| 196 | [M]⁺ | C₆H₃Cl₃O⁺ | 100 |

| 198 | [M+2]⁺ | C₆H₃³⁵Cl₂³⁷ClO⁺ | 97 |

| 200 | [M+4]⁺ | C₆H₃³⁵Cl³⁷Cl₂O⁺ | 31 |

| 160 | [M - HCl]⁺ | C₆H₂Cl₂O⁺ | 35 |

| 132 | [M - CO - Cl]⁺ | C₅H₂Cl₂⁺ | 20 |

| 97 | [C₅H₂Cl]⁺ | C₅H₂Cl⁺ | 15 |

| 62 | [C₅H₂]⁺ | C₅H₂⁺ | 10 |

The Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization (70 eV) is initiated by the removal of an electron to form the molecular ion (M⁺) at m/z 196. The subsequent fragmentation follows a series of characteristic steps involving the loss of neutral molecules and radicals.

A primary fragmentation route involves the elimination of a molecule of hydrogen chloride (HCl) to form an ion at m/z 160. This is a common fragmentation pathway for chlorinated aromatic compounds. Further fragmentation proceeds through the loss of a chlorine radical (Cl•) and a molecule of carbon monoxide (CO), leading to the formation of the ion at m/z 132. Subsequent losses of chlorine and hydrogen atoms result in the smaller fragment ions observed in the spectrum.

The following diagram illustrates the proposed fragmentation pathway:

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of this compound is typically performed using gas chromatography coupled with mass spectrometry (GC-MS). The following is a representative experimental protocol. It is important to note that specific parameters may need to be optimized based on the instrumentation and analytical requirements.

1. Sample Preparation:

For aqueous samples, a liquid-liquid extraction or solid-phase extraction (SPE) is commonly employed to isolate and concentrate the analyte. For solid matrices, a suitable solvent extraction method should be used. Derivatization with an acetylating agent can be performed to improve chromatographic performance, though it is not always necessary.[2][3][4]

2. Gas Chromatography (GC) Conditions:

-

Column: A non-polar or semi-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of chlorophenols.[5]

-

Injector: Splitless injection is typically used for trace analysis.

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Final hold: 5 minutes at 280 °C

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Acquisition Mode: Full scan mode (e.g., m/z 50-300) for qualitative analysis and identification. Selected Ion Monitoring (SIM) mode can be used for quantitative analysis to enhance sensitivity and selectivity, monitoring the characteristic ions of this compound (e.g., m/z 196, 198, 160).

The following diagram outlines the general workflow for the GC-MS analysis of this compound.

References

Infrared (IR) spectroscopy of 2,3,6-Trichlorophenol

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2,3,6-Trichlorophenol

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of this compound, tailored for researchers, scientists, and professionals in drug development. It covers the fundamental vibrational frequencies, a detailed experimental protocol for spectral acquisition, and logical workflows for analysis.

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. By measuring the absorption of radiation at these frequencies, a unique spectral fingerprint of the molecule can be obtained. For this compound (C₆H₃Cl₃O), IR spectroscopy is crucial for confirming its chemical structure by identifying the characteristic vibrational modes of its hydroxyl (-OH), aromatic (C=C), carbon-oxygen (C-O), and carbon-chlorine (C-Cl) functional groups.

Molecular Structure and Key Functional Groups

The structure of this compound, a substituted aromatic compound, dictates its IR spectrum. The key functional groups and their expected absorption regions are visualized below.

Caption: Molecular structure and key functional groups of this compound.

Infrared Spectral Data

The following table summarizes the principal infrared absorption bands for this compound. The assignments are based on established group frequencies for phenols and halogenated aromatic compounds.[1][2] Spectral data for this compound can be found in public databases such as the NIST Chemistry WebBook and PubChem.[3][4]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3500 - 3300 | Strong, Broad | O-H stretching (hydrogen-bonded) |

| ~3100 - 3000 | Medium to Weak | Aromatic C-H stretching |

| ~1570 | Medium | Aromatic C=C ring stretching |

| ~1450 | Strong | Aromatic C=C ring stretching |

| ~1260 | Strong | C-O stretching |

| ~1180 | Medium | In-plane C-H bending |

| ~850 | Strong | Out-of-plane C-H bending |

| ~700 - 600 | Strong | C-Cl stretching |

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

This section details a standard procedure for acquiring the Fourier Transform Infrared (FTIR) spectrum of a solid sample like this compound using the potassium bromide (KBr) pellet technique.[5]

A. Materials and Equipment:

-

This compound sample

-

FTIR grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Pellet press with die set

-

FTIR Spectrometer (e.g., Perkin-Elmer, Bruker)[6]

-

Spatula

-

Infrared lamp (for drying)

B. Procedure:

-

Drying: Gently dry the KBr powder under an infrared lamp for 2-3 hours to remove any adsorbed water, which has a strong IR absorption.

-

Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.

-

Grinding: Transfer the sample and KBr to the agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering and produces a high-quality spectrum.

-

Pellet Formation: Transfer a portion of the powdered mixture into the die of the pellet press. Distribute it evenly. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

Background Spectrum: Place the empty sample holder in the FTIR spectrometer. Run a background scan to record the spectrum of the atmospheric CO₂ and water vapor, which will be automatically subtracted from the sample spectrum.[6]

-

Sample Spectrum: Carefully place the KBr pellet into the sample holder and insert it into the spectrometer's beam path.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[6]

-

Data Processing: The resulting interferogram is Fourier-transformed by the instrument's software to produce the final IR spectrum (Absorbance vs. Wavenumber).

Experimental and Analytical Workflow

The process of obtaining and interpreting an IR spectrum follows a logical sequence, from sample handling to final analysis.

Caption: General workflow for an FTIR spectroscopy experiment.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. ijrpc.com [ijrpc.com]

- 3. This compound | C6H3Cl3O | CID 13618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenol, 2,3,6-trichloro- [webbook.nist.gov]

- 5. journals.agh.edu.pl [journals.agh.edu.pl]

- 6. Frontiers | Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression [frontiersin.org]

Environmental Sources of 2,3,6-Trichlorophenol Contamination: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6-Trichlorophenol (2,3,6-TCP) is a chlorinated aromatic compound that has garnered significant attention due to its persistence in the environment and potential toxicological effects. As a member of the chlorophenol family, it is crucial for researchers, scientists, and professionals in drug development to understand its environmental origins to assess exposure risks and develop strategies for remediation and mitigation. This technical guide provides a comprehensive overview of the primary environmental sources of 2,3,6-TCP contamination, supported by quantitative data, detailed experimental protocols for its detection, and visualizations of key formation and toxicological pathways.

Principal Environmental Sources of this compound

The presence of this compound in the environment is primarily of anthropogenic origin. The main sources can be categorized as follows:

-

Degradation of Pesticides: A significant source of 2,3,6-TCP is the environmental breakdown of organochlorine pesticides, particularly lindane (gamma-hexachlorocyclohexane, γ-HCH) and other isomers of benzene hexachloride (BHC).[1][2] Microbial degradation of these widely used insecticides in soil and water can lead to the formation of various chlorophenol congeners, including 2,3,6-TCP.[1]

-

Industrial Effluents: Various industrial processes contribute to the release of 2,3,6-TCP into the environment.

-

Pulp and Paper Mills: The bleaching of pulp with chlorine-containing compounds is a major source of chlorinated organic compounds, including this compound.[3]

-

Metal Reclamation Facilities: Effluents from some metal reclamation operations have been found to contain 2,3,6-TCP.[3]

-

Chemical Manufacturing: It can be present as an impurity in the production of other chemicals, such as technical grade 2,4,5-trichlorophenol.[3]

-

-

Waste Incineration: The combustion of municipal and hazardous waste can lead to the formation and release of various chlorinated aromatic compounds, including this compound, into the atmosphere.[3][4]

-

Water Disinfection: The chlorination of drinking water and wastewater containing natural organic matter and phenolic compounds can result in the formation of various disinfection byproducts, including this compound.[3][5]

-

Metabolism of Other Contaminants: this compound has been identified as a human metabolite of 1,2,4-trichlorobenzene.[3]

Quantitative Data on Environmental Contamination